molecular formula C19H17BrN4O2 B2730635 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea CAS No. 1105242-47-4

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea

Cat. No.: B2730635
CAS No.: 1105242-47-4
M. Wt: 413.275
InChI Key: FDDXKSXWCUVZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules. The presence of the piperazine and methoxybenzyl groups further enhances its potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-12-3-6-15(11-13(12)2)22-19(26)23-17-18(25)24(10-9-21-17)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDXKSXWCUVZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.